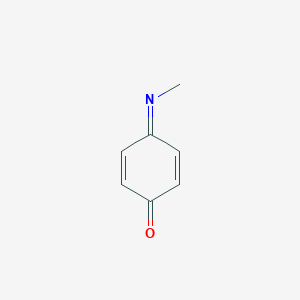
4-(Methylimino)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylimino)cyclohexa-2,5-dien-1-one is an organic compound with a unique structure that features a cyclohexadienone core substituted with a methylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylimino)cyclohexa-2,5-dien-1-one typically involves the condensation of cyclohexanone with a methylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the imino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Methylimino)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinone derivatives, amines, and substituted cyclohexadienones. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Methylimino)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Methylimino)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species. It may also inhibit topoisomerases, leading to DNA damage and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Methylimino)cyclohexa-2,5-dien-1-one include:
- 4-(Dimethylamino)cyclohexa-2,5-dien-1-one
- 4-(Hydroxyimino)cyclohexa-2,5-dien-1-one
- 4-(Methoxyimino)cyclohexa-2,5-dien-1-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of the methylimino group can enhance its reactivity and potential biological activities compared to other derivatives .
Properties
CAS No. |
70786-92-4 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-methyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H7NO/c1-8-6-2-4-7(9)5-3-6/h2-5H,1H3 |
InChI Key |
XSAPCLGTQLCEGU-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C=CC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















